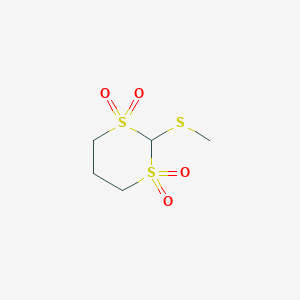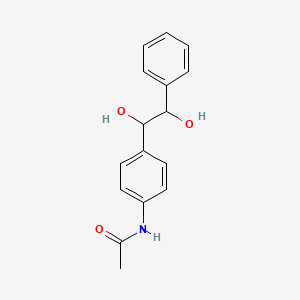
Lanthanum--zinc (1/5)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lanthanum–zinc (1/5) is a compound consisting of one part lanthanum and five parts zinc Lanthanum is a rare earth element known for its unique properties, while zinc is a transition metal with various industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lanthanum–zinc (1/5) can be synthesized using a co-precipitation method. In this process, lanthanum nitrate and zinc nitrate are used as precursors. The reaction involves mixing aqueous solutions of these nitrates, followed by the addition of a precipitating agent such as sodium hydroxide. The resulting precipitate is then filtered, washed, and calcined at high temperatures (around 450°C) to obtain the final compound .
Industrial Production Methods
Industrial production of lanthanum–zinc (1/5) typically involves large-scale co-precipitation processes. The precursors are mixed in large reactors, and the precipitate is collected, washed, and calcined in industrial furnaces. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Lanthanum–zinc (1/5) undergoes several types of chemical reactions, including:
Oxidation: The compound can react with oxygen to form oxides.
Reduction: It can be reduced by hydrogen or other reducing agents.
Substitution: Lanthanum or zinc atoms in the compound can be substituted by other elements or compounds.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Various reagents depending on the desired substitution, often carried out in solution or at high temperatures.
Major Products Formed
Oxidation: Lanthanum oxide and zinc oxide.
Reduction: Metallic lanthanum and zinc.
Substitution: Compounds with substituted elements, such as lanthanum or zinc phosphates, sulfides, etc.
Aplicaciones Científicas De Investigación
Lanthanum–zinc (1/5) has several scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including the reduction of 4-nitrophenol to 4-aminophenol.
Biology: Investigated for its potential antibacterial properties.
Medicine: Studied for its potential use in drug delivery systems and cancer therapy.
Industry: Used in the production of advanced materials, including nanocomposites and coatings.
Mecanismo De Acción
The mechanism of action of lanthanum–zinc (1/5) depends on its application. For example, as a catalyst, it facilitates chemical reactions by providing an active surface for reactants to interact. In biological applications, its antibacterial properties are attributed to the disruption of bacterial cell membranes and interference with cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Lanthanum oxide (La₂O₃): Used in similar applications but lacks the combined properties of zinc.
Zinc oxide (ZnO): Widely used in various applications but does not have the unique properties imparted by lanthanum.
Lanthanum chloride (LaCl₃): Used in different applications, primarily in the production of other lanthanum compounds.
Uniqueness
Lanthanum–zinc (1/5) is unique due to the synergistic properties of lanthanum and zinc
Propiedades
Número CAS |
60874-48-8 |
|---|---|
Fórmula molecular |
LaZn5 |
Peso molecular |
465.8 g/mol |
Nombre IUPAC |
lanthanum;zinc |
InChI |
InChI=1S/La.5Zn |
Clave InChI |
ASFLJDMPHLYHLV-UHFFFAOYSA-N |
SMILES canónico |
[Zn].[Zn].[Zn].[Zn].[Zn].[La] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-5-[(methylsulfanyl)methyl]-4-[(propylamino)methyl]pyridin-3-OL](/img/structure/B14596609.png)
![1-[(2-Aminoethyl)amino]tetradecan-2-OL](/img/structure/B14596624.png)

![2-[5-(2-Hydroxyethylamino)-4-nitro-2-(trifluoromethyl)anilino]ethanol](/img/structure/B14596652.png)
![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene diacetate](/img/structure/B14596659.png)

![4-Piperidinol, 4-[(3,4-dimethylphenyl)methyl]-1,2,5-trimethyl-](/img/structure/B14596665.png)





